9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Medicinal Chemistry Physicochemical Properties Drug Design

This 9‑bromo regioisomer is the only choice for SAR studies targeting CDK1 (IC50 1.40 nM) and bromodomain proteins. The 9‑Br substituent provides a unique handle for cross‑coupling diversification, enabling rapid hit‑to‑lead optimization. Substituting with 7‑bromo or non‑brominated analogs invalidates SAR conclusions. Ensure batch consistency with 98% purity material, verified for kinase and epigenetic target engagement.

Molecular Formula C10H10BrNO
Molecular Weight 240.1 g/mol
CAS No. 1269293-40-4
Cat. No. B1504092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
CAS1269293-40-4
Molecular FormulaC10H10BrNO
Molecular Weight240.1 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=CC=C2)Br)NC(=O)C1
InChIInChI=1S/C10H10BrNO/c11-8-5-1-3-7-4-2-6-9(13)12-10(7)8/h1,3,5H,2,4,6H2,(H,12,13)
InChIKeyXJCNUZDRXQVXDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 1269293-40-4): Procurement-Grade Benzazepinone Scaffold for Kinase and Epigenetic Research


9-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 1269293-40-4) is a brominated heterocyclic compound belonging to the benzazepinone class, characterized by a fused benzene and azepine ring system . With a molecular weight of 240.10 g/mol and a predicted LogP of approximately 2.81, this compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and bromodomain-targeting agents [1]. Its structural features, including the 9-position bromine substituent, enable diverse chemical modifications through nucleophilic substitution and cross-coupling reactions, making it a strategic procurement choice for structure-activity relationship (SAR) studies and lead optimization programs .

Why Generic Substitution Fails: Positional Isomerism and Halogen Effects in 9-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Procurement


The benzazepinone scaffold exhibits pronounced positional isomerism, where the placement of the bromine substituent fundamentally alters both physicochemical properties and biological target engagement. For instance, the 3-bromo isomer (CAS 86499-96-9) serves as an intermediate for angiotensin-converting enzyme inhibitors, while the 7-bromo isomer (CAS 53841-99-9) displays distinct LogP and electronic characteristics . The 9-bromo substitution pattern in the target compound creates a unique steric and electronic environment that influences halogen bonding potential and π-π stacking interactions with protein targets, particularly in kinase ATP-binding pockets and bromodomain acetyl-lysine recognition sites [1]. Consequently, substituting this specific regioisomer with a non-brominated or differently substituted analog in a validated assay system would invalidate SAR conclusions and compromise experimental reproducibility.

Quantitative Differentiation of 9-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: Comparative Evidence for Procurement Decisions


LogP and Lipophilicity: 9-Bromo Isomer Exhibits Higher Calculated LogP than 7-Bromo Analog, Influencing Membrane Permeability and Target Engagement

The calculated partition coefficient (LogP) for 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is 2.809, compared to a LogP of 1.992 for the 7-bromo regioisomer (CAS 53841-99-9) . This difference of 0.817 LogP units translates to approximately a 6.6-fold higher theoretical lipophilicity for the 9-bromo compound, which may enhance membrane permeability and influence binding to hydrophobic protein pockets [1]. The increased lipophilicity is a direct consequence of the bromine atom's position on the fused ring system, altering the compound's electronic distribution and solvation properties.

Medicinal Chemistry Physicochemical Properties Drug Design

Kinase Inhibition Profile: 9-Bromo Benzazepinone Demonstrates Sub-Micromolar CDK1/Cyclin B Inhibition, a Profile Distinct from 3-Bromo Isomer's PDE4B Activity

In biochemical assays, 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one exhibits an IC50 of 1.40 nM against CDK1/Cyclin B in human HeLa cell extracts, demonstrating potent inhibition of this critical cell cycle regulator [1]. In contrast, the 3-bromo isomer (CAS 86499-96-9) has been reported to inhibit phosphodiesterase 4B (PDE4B) with an IC50 of 38 nM, indicating a divergent target profile based solely on the position of the bromine substituent [2]. While both compounds are brominated benzazepinones, their distinct substitution patterns confer markedly different kinase selectivity, underscoring the importance of selecting the correct regioisomer for target-specific research.

Kinase Inhibition Cell Cycle Regulation Cancer Biology

Synthetic Versatility: 9-Bromo Substituent Enables Regioselective Cross-Coupling Reactions Unavailable to Non-Halogenated or Differently Substituted Analogs

The 9-bromo substituent in 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one provides a unique handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the regioselective introduction of aryl, heteroaryl, or amine functionalities at the 9-position . This reactivity is not possible with the non-brominated parent compound (4,5-dihydro-1H-benzo[b]azepin-2(3H)-one) and differs from the reactivity of 3-bromo or 7-bromo isomers due to electronic and steric effects [1]. The resulting derivatives can be used to probe structure-activity relationships in kinase and bromodomain inhibitor programs, where substitution at the 9-position has been shown to modulate target engagement and selectivity [2].

Organic Synthesis Medicinal Chemistry Chemical Biology

Optimal Procurement and Application Scenarios for 9-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Based on Quantitative Evidence


CDK1-Focused Kinase Inhibitor Development and Cell Cycle Studies

Given its potent CDK1/Cyclin B inhibition (IC50 = 1.40 nM) [1], 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is ideally suited as a starting point for developing selective CDK1 inhibitors. Researchers investigating cell cycle regulation, mitosis, or CDK1-dependent cancers should prioritize this compound over other benzazepinone isomers, which exhibit different kinase selectivity profiles (e.g., PDE4B inhibition for the 3-bromo isomer) [2]. The compound's bromine substituent further enables rapid SAR exploration through cross-coupling chemistry, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies on Bromodomain and Epigenetic Targets

The benzazepinone core is a privileged scaffold for bromodomain inhibition, as evidenced by GSK's development of pan-BET inhibitors based on this chemotype [1]. The 9-bromo derivative provides a unique starting point for exploring SAR around the 9-position, which is known to influence binding to bromodomain acetyl-lysine pockets [2]. Compared to non-halogenated or differently substituted analogs, the 9-bromo compound offers a distinct electronic and steric profile that can be leveraged to achieve selectivity among BET family members (BRD2, BRD3, BRD4) or other bromodomain-containing proteins.

Synthesis of Diversified Benzazepinone Libraries via Regioselective Cross-Coupling

The 9-bromo substituent serves as an orthogonal functional handle for palladium-catalyzed cross-coupling reactions, enabling the parallel synthesis of diverse benzazepinone derivatives [1]. This capability is particularly valuable for hit-to-lead optimization programs where rapid exploration of chemical space is required. Procurement of this specific isomer is essential, as the 3-bromo and 7-bromo isomers exhibit different reactivity profiles and would yield distinct regioisomeric products, potentially leading to different biological activities [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.